2-Chloroprop-2-en-1-yl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate
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Overview
Description
2-Chloroprop-2-en-1-yl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is a synthetic organic compound with the molecular formula C11H13ClN2O2S and a molecular weight of 272.75 g/mol This compound features a pyrimidine ring substituted with methyl and methylsulfanyl groups, and an ester linkage to a chlorinated allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which is then functionalized with methyl and methylsulfanyl groups. The final step involves the esterification of the pyrimidine carboxylic acid with 2-chloroprop-2-en-1-ol under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the allyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities
Medicine
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloroprop-2-en-1-yl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloroprop-2-en-1-yl 2,4-dimethylpyrimidine-5-carboxylate: Lacks the methylsulfanyl group, which may alter its reactivity and biological activity.
2-Chloroprop-2-en-1-yl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide: The ester group is replaced with an amide, potentially affecting its chemical properties and applications.
Uniqueness
The combination of the chlorinated allyl group, the ester linkage, and the methylsulfanyl-substituted pyrimidine ring makes 2-Chloroprop-2-en-1-yl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate unique
Properties
IUPAC Name |
2-chloroprop-2-enyl 2,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c1-6(12)5-16-11(15)9-7(2)13-8(3)14-10(9)17-4/h1,5H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVWKOIIZOYPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)SC)C(=O)OCC(=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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